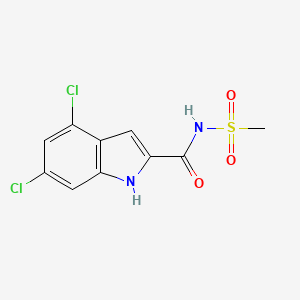
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique chemical structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- typically involves the activation of the carboxyl group and its subsequent reaction with amines to form the carboxamide. Common reagents used in this process include phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . The reaction conditions often involve the use of solvents like methanol and toluene, with catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as mentioned above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-2-carboxamide, N-cycloheptyl-4,6-dimethyl-: Known for its activity against drug-resistant Mycobacterium tuberculosis.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- stands out due to its unique combination of chemical groups, which confer specific biological activities and chemical reactivity.
Biologische Aktivität
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name : 1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)-
- Molecular Formula : C10H9Cl2N3O3S
- Molar Mass : 307.16 g/mol
- CAS Number : Not specified in the sources.
Antituberculosis Activity
Indole-2-carboxamides, including derivatives such as 1H-Indole-2-carboxamide, have been identified as promising candidates in the fight against tuberculosis. A study highlighted that certain indole-2-carboxamide analogs exhibited low micromolar potency against Mycobacterium tuberculosis (Mtb). The structure-activity relationship studies indicated that modifications at the 4 and 6 positions of the indole ring could enhance metabolic stability while maintaining or improving anti-Mtb activity .
ASK1 Inhibition
Recent research has shown that indole-2-carboxamide derivatives can serve as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), which is implicated in various diseases, including ulcerative colitis. A specific derivative demonstrated significant anti-ASK1 kinase activity and was more effective than previously known inhibitors in cellular assays. In a mouse model of ulcerative colitis, this compound reduced disease severity and inflammatory responses significantly .
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is closely linked to their structural features. The following table summarizes key findings from SAR studies related to indole-2-carboxamides:
Study on Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of various indole derivatives, compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX). Some derivatives showed promising results with significant COX-2 inhibitory activity and favorable selectivity indices compared to traditional NSAIDs like celecoxib .
Ulcerative Colitis Model
In a dextran sulfate sodium (DSS)-induced mouse model for ulcerative colitis, a specific indole derivative demonstrated a marked reduction in body weight loss and colonic shortening. Histological analysis revealed decreased inflammatory cell infiltration in colon tissues, indicating potential therapeutic efficacy for inflammatory bowel diseases .
Eigenschaften
CAS-Nummer |
648417-07-6 |
|---|---|
Molekularformel |
C10H8Cl2N2O3S |
Molekulargewicht |
307.15 g/mol |
IUPAC-Name |
4,6-dichloro-N-methylsulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H8Cl2N2O3S/c1-18(16,17)14-10(15)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3,(H,14,15) |
InChI-Schlüssel |
UGGNFFRAMDPWAD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















